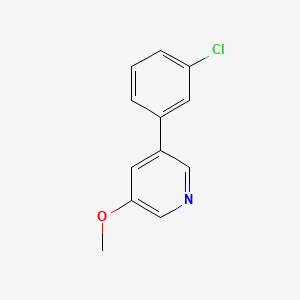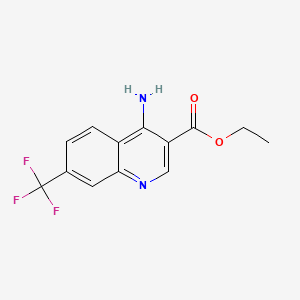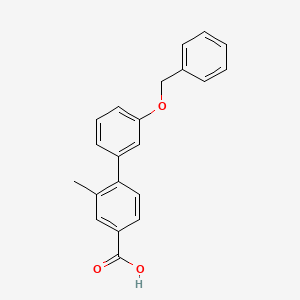
4-MORPHOLINE-D8-CARBONYL CHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholine-d8-carbonyl Chloride (4-MDC) is an organochloride compound with the molecular formula C5H9ClN2O. It is a colorless, flammable liquid that has a pungent odor. 4-MDC is an important intermediate in the synthesis of a variety of organic compounds, and is used in many industrial processes. It is also used as a reagent to synthesize compounds that bear morpholine moieties .
Synthesis Analysis
4-MDC is prepared by reacting morpholine hydrochloride with phosgene in an inert liquid medium such as toluene and xylene, at 50-150°C, preferably 60-120°C .Molecular Structure Analysis
The molecular structure of 4-MDC is characterized by a morpholine ring attached to a carbonyl chloride group . The isotopic enrichment is 98 atom % D .Chemical Reactions Analysis
The relative reactivity of carboxylic acid derivatives toward nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl. The more electronegative leaving groups withdraw electron density from the carbonyl, thereby increasing its electrophilicity .Physical And Chemical Properties Analysis
4-MDC is a stable compound if stored under recommended conditions . It has a molecular weight of 157.63 . The CAS Number is 1219804-24-6 .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4-MORPHOLINE-D8-CARBONYL CHLORIDE can be achieved through the reaction of morpholine with D8-acetic anhydride followed by reaction with thionyl chloride.", "Starting Materials": [ "Morpholine", "D8-acetic anhydride", "Thionyl chloride" ], "Reaction": [ "Step 1: Add D8-acetic anhydride to morpholine and stir at room temperature for 1 hour.", "Step 2: Heat the reaction mixture to 80°C for 2 hours to form 4-MORPHOLINE-D8-ACETIC ACID.", "Step 3: Add thionyl chloride to the reaction mixture and reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitated 4-MORPHOLINE-D8-CARBONYL CHLORIDE.", "Step 5: Wash the product with cold diethyl ether and dry under vacuum." ] } | |
Número CAS |
1219804-24-6 |
Fórmula molecular |
C5H8ClNO2 |
Peso molecular |
157.623 |
Nombre IUPAC |
2,2,3,3,5,5,6,6-octadeuteriomorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO2/c6-5(8)7-1-3-9-4-2-7/h1-4H2/i1D2,2D2,3D2,4D2 |
Clave InChI |
XMWFMEYDRNJSOO-SVYQBANQSA-N |
SMILES |
C1COCCN1C(=O)Cl |
Sinónimos |
4-MORPHOLINE-D8-CARBONYL CHLORIDE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

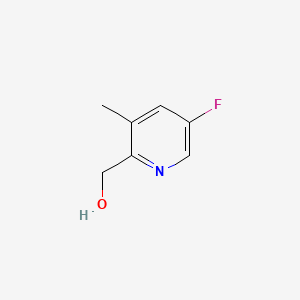
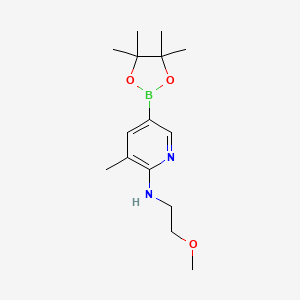
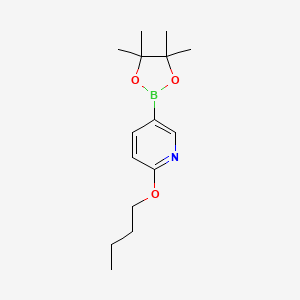
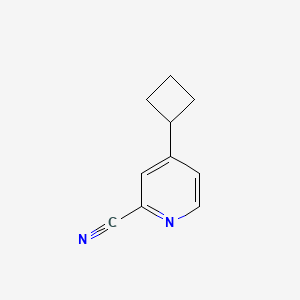
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)
![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)
